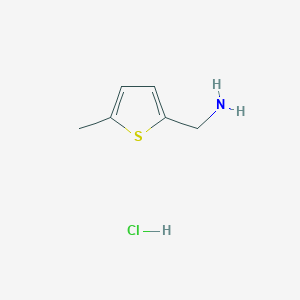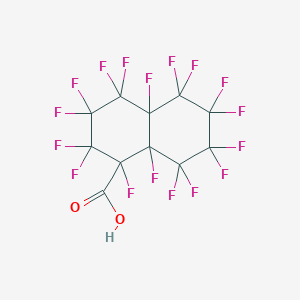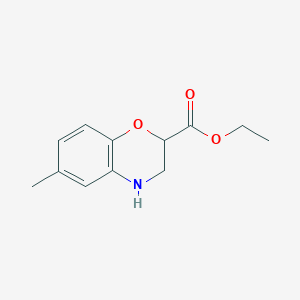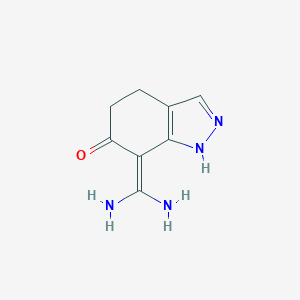
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one, also known as DMID, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one is not fully understood. However, studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can bind to DNA and RNA, which may contribute to its anti-cancer properties. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can induce apoptosis in cancer cells and inhibit tumor growth. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects. In vivo studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can cross the blood-brain barrier and accumulate in the brain, which may make it a potential drug candidate for the treatment of neurological disorders.
実験室実験の利点と制限
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown promise in various scientific fields. However, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one also has limitations. It has low solubility in water, which may make it difficult to use in certain experiments. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one also has limited stability, which may make it difficult to store and transport.
将来の方向性
There are several future directions for 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one research. In medicinal chemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be further explored as a potential anti-cancer agent. In biochemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be studied for its ability to bind to DNA and RNA. In pharmacology, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be further explored as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders. Additionally, new synthesis methods for 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be developed to improve its solubility and stability.
合成法
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can be synthesized through a multi-step process that involves the reaction of 2-aminobenzaldehyde with hydrazine hydrate to form 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 7-ethyl-4,5-dihydro-1H-indazol-6-one. Finally, the ethyl group can be removed through a hydrolysis reaction to yield 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one.
科学的研究の応用
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been studied for its potential applications in various scientific fields. In medicinal chemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been explored as a potential anti-cancer agent. Studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can induce apoptosis in cancer cells and inhibit tumor growth. In biochemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been studied for its ability to bind to DNA and RNA. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been explored as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders.
特性
CAS番号 |
174841-69-1 |
|---|---|
製品名 |
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one |
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC名 |
6-hydroxy-4,5-dihydro-1H-indazole-7-carboximidamide |
InChI |
InChI=1S/C8H10N4O/c9-8(10)6-5(13)2-1-4-3-11-12-7(4)6/h3,13H,1-2H2,(H3,9,10)(H,11,12) |
InChIキー |
AJSCXDQMXZWFOP-UHFFFAOYSA-N |
異性体SMILES |
C1CC(=O)C(=C(N)N)C2=C1C=NN2 |
SMILES |
C1CC(=C(C2=C1C=NN2)C(=N)N)O |
正規SMILES |
C1CC(=O)C(=C(N)N)C2=C1C=NN2 |
同義語 |
6H-Indazol-6-one,7-(diaminomethylene)-2,4,5,7-tetrahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




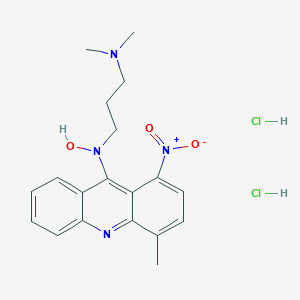
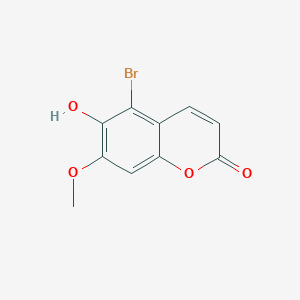
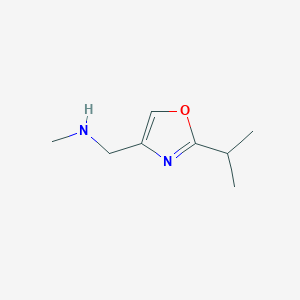
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)

![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)
